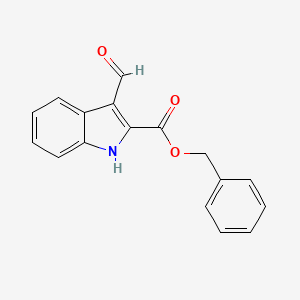
2-(2,6-dichloroanilino)-5-nitrobenzonitrile
Vue d'ensemble
Description
2-(2,6-Dichloroanilino)-5-nitrobenzonitrile is an organic compound that features a nitro group and a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, characterized by the presence of both electron-withdrawing and electron-donating groups, makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dichloroanilino)-5-nitrobenzonitrile typically involves the reaction of 2,6-dichloroaniline with 5-nitro-2-chlorobenzonitrile. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent production of high-purity this compound.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products Formed:
Reduction: Formation of 2-(2,6-dichloroanilino)-5-aminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,6-Dichloroanilino)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(2,6-dichloroanilino)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
2,6-Dichloroaniline: Shares the dichloroaniline moiety but lacks the nitro and benzonitrile groups.
5-Nitro-2-chlorobenzonitrile: Contains the nitro and benzonitrile groups but lacks the dichloroaniline moiety.
Uniqueness: 2-(2,6-Dichloroanilino)-5-nitrobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C13H7Cl2N3O2 |
|---|---|
Poids moléculaire |
308.12 g/mol |
Nom IUPAC |
2-(2,6-dichloroanilino)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-10-2-1-3-11(15)13(10)17-12-5-4-9(18(19)20)6-8(12)7-16/h1-6,17H |
Clé InChI |
WMJPOISCPCVASQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2,5-dione; 5-methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B8666791.png)

![5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B8666807.png)



![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B8666835.png)


![2-chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B8666860.png)



